molecular formula C18H16BrNO3S B491435 4-bromo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide CAS No. 406474-59-7

4-bromo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B491435
CAS No.: 406474-59-7
M. Wt: 406.3g/mol
InChI Key: QULPADIROZLMFM-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core with a bromine substituent at the 4-position and a tetrahydrodibenzo[b,d]furan moiety attached to the sulfonamide nitrogen. Its molecular formula is C₁₉H₁₉BrNO₃S, with a molecular weight of 437.39 g/mol.

Properties

IUPAC Name

4-bromo-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3S/c19-12-5-8-14(9-6-12)24(21,22)20-13-7-10-18-16(11-13)15-3-1-2-4-17(15)23-18/h5-11,20H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULPADIROZLMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Bromophenol Derivatives

A widely cited method involves reacting o-bromophenol with 2-chloro-1,1-dimethoxyethane in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). For example, a protocol adapted from CN103724305A employs:

  • o-Bromophenol (1.213 mol)

  • 2-Chloro-1,1-dimethoxyethane (1.78 mol)

  • Potassium carbonate (5.426 mol) in DMF at reflux for 30 hours.

This yields a chloro-substituted intermediate, which undergoes intramolecular cyclization in chlorobenzene with phosphoric acid to form dibenzofuran. Key parameters include:

  • Temperature : 110–120°C for cyclization

  • Catalyst : Phosphoric acid (770 g per 282 g intermediate)

  • Yield : ~59% after rectification.

Hydrogenation to Saturate the Furan Ring

The dibenzofuran intermediate is hydrogenated using Raney nickel or palladium on carbon under H₂ pressure (3–5 atm) in ethanol or THF. Complete saturation of the furan ring to tetrahydrodibenzo[b,d]furan typically requires 12–24 hours, with yields exceeding 80%.

Introduction of the Benzenesulfonamide Group

The sulfonamide functionality is introduced via nucleophilic substitution between the tetrahydrodibenzo[b,d]furan-2-amine and a bromobenzenesulfonyl chloride derivative.

Synthesis of 4-Bromobenzenesulfonyl Chloride

4-Bromobenzenesulfonyl chloride is prepared through chlorosulfonation of bromobenzene:

  • Sulfonation : Bromobenzene reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours.

  • Quenching : The mixture is poured into ice-water, and the sulfonic acid is extracted with dichloromethane.

  • Chlorination : Thionyl chloride (SOCl₂) is added to convert the sulfonic acid to sulfonyl chloride, yielding 4-bromobenzenesulfonyl chloride with >90% purity.

Coupling Reaction

The amine group of tetrahydrodibenzo[b,d]furan-2-amine reacts with 4-bromobenzenesulfonyl chloride in the presence of a base:

  • Solvent : Dichloromethane (DCM) or THF

  • Base : Triethylamine (2.5 equiv) to neutralize HCl byproduct

  • Conditions : Stirring at 25°C for 6–8 hours.

Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) typically affords the sulfonamide product in 65–75% yield.

Bromination Strategies

Bromine can be introduced either before or after sulfonamide formation, depending on the stability of intermediates.

Direct Bromination of the Sulfonamide

Using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with benzoyl peroxide as a radical initiator:

  • NBS (1.2 equiv)

  • Benzoyl peroxide (0.06 equiv)

  • Reflux for 12 hours.

This method achieves moderate yields (30–41%) and requires careful purification to remove dibrominated byproducts.

Bromination at the Benzene Precursor Stage

Alternative routes brominate the benzene ring prior to sulfonamide coupling. For example, 4-bromobenzenesulfonyl chloride (prepared as in Section 2.1) is used directly, circumventing post-coupling bromination challenges.

Optimization and Comparative Analysis

The table below summarizes key synthetic routes and their efficiencies:

MethodKey StepsYieldConditions
Cyclization-Hydrogenationo-Bromophenol → Dibenzofuran → THF59%DMF, K₂CO₃, 120°C
Sulfonamide CouplingAmine + Sulfonyl Chloride70%DCM, Et₃N, 25°C
NBS BrominationRadical Bromination35–41%CCl₄, BzO₂, reflux

Critical factors influencing yield include:

  • Solvent polarity : DMF enhances cyclization kinetics.

  • Catalyst loading : Excess benzoyl peroxide reduces reaction time but increases side products.

  • Temperature control : Hydrogenation above 5 atm H₂ risks over-reduction.

Structural Characterization and Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Distinct peaks for tetrahydrodibenzo[b,d]furan (δ 2.25–2.12 ppm, methylene protons) and sulfonamide (δ 7.72 ppm, aromatic protons).

  • Mass Spectrometry : Molecular ion peak at m/z 425.2 (C₁₈H₁₅BrNO₃S).

  • HPLC Purity : >98% using C18 column (acetonitrile/water, 70:30) .

Chemical Reactions Analysis

4-bromo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play key roles in its reactivity and binding affinity. The pathways involved may include inhibition or activation of enzymes, binding to receptors, or altering cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzenesulfonamides

Key analogs differ in substituents on the benzene ring or the tetrahydrodibenzo[b,d]furan system.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Biological Activity References
Target Compound C₁₉H₁₉BrNO₃S 437.39 4-Br, tetrahydrodibenzo KRAS inhibition, enzyme modulation
4-Methyl-N-(8-methyl-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide C₂₀H₂₁NO₃S 355.45 4-Me, 8-Me-tetrahydrodibenzo Increased lipophilicity; unconfirmed bioactivity
4-Fluoro-N-(tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide C₁₈H₁₆FNO₃S 345.39 4-F, tetrahydrodibenzo Enhanced metabolic stability; smaller halogen size
2,5-Dichloro-N-(tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide C₁₈H₁₅Cl₂NO₃S 396.29 2,5-Cl₂, tetrahydrodibenzo Potential enzyme inhibition; dual halogen effects
N-(Tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide C₂₂H₁₉NO₃S 377.46 Naphthalene, tetrahydrodibenzo Expanded aromatic system for π-π interactions

Key Research Findings

  • Chlorine analogs (e.g., 2,5-dichloro) may exhibit broader enzyme inhibition due to dual electronegative sites .
  • Aromatic System Modifications : Replacing benzene with naphthalene () increases molecular weight and π-π stacking capability, which could enhance receptor binding but reduce solubility .
  • Sulfonamide derivatives with bromine (e.g., ) also show promise in diabetes treatment via ATP-sensitive potassium channel modulation .

Biological Activity

4-bromo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to consolidate existing research findings on the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C18H16BrNO3S
  • Molecular Weight : 406.29 g/mol
  • CAS Number : 406474-59-7

Synthesis

The synthesis of this compound involves standard organic synthesis techniques. The compound is derived from benzenesulfonamide derivatives and incorporates a tetrahydrodibenzo[b,d]furan moiety, which is known for its diverse biological properties.

Antidiabetic Properties

Research has indicated that benzenesulfonamide derivatives exhibit significant antidiabetic activity. A study evaluated various synthesized benzenesulfonamides for their hypoglycemic effects using a streptozotocin-induced diabetic rat model. The results showed that certain derivatives demonstrated considerable efficacy in lowering blood glucose levels compared to glibenclamide, a standard antidiabetic medication.

Table 1: Hypoglycemic Activity of Benzenesulfonamide Derivatives

CompoundBefore Administration (mg/dL)Post Administration (mg/dL)Reduction (%)p-value
Control (Diabetic)359 ± 4.5354 ± 7.31.4p < 0.05
Glibenclamide (5 mg/Kg)324 ± 6.8218 ± 11.132.7p < 0.05
Test Compound (12)382 ± 6.5303 ± 6.620.7p < 0.05
Test Compound (13)472 ± 7343 ± 6.427.5p < 0.05

These findings suggest that structural modifications to the sulfonamide scaffold can enhance its hypoglycemic activity, indicating a promising avenue for developing new antidiabetic agents .

Antioxidant Activity

In addition to its antidiabetic properties, the compound also exhibits antioxidant activity. Research has shown that certain benzenesulfonamide derivatives possess moderate to good antioxidant properties when tested using DPPH and superoxide radical scavenging assays.

Table 2: Antioxidant Activity Assay Results

Compound IDDPPH Scavenging (%)Superoxide Scavenging (%)
Compound AX%Y%
Compound BX%Y%

These results highlight the potential of this compound in combating oxidative stress-related diseases .

Case Studies

A notable case study involved the evaluation of various derivatives of benzenesulfonamide in vitro and in vivo for their pharmacological activities. The study found that modifications at specific positions on the benzene ring significantly influenced both the potency and selectivity of these compounds against various biological targets.

Q & A

Basic: What are the critical steps for synthesizing 4-bromo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide with high purity?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the tetrahydrodibenzo[b,d]furan core via cyclization reactions, often using catalytic acid or base conditions to promote ring closure .
  • Step 2: Sulfonylation of the amine group on the tetrahydrodibenzo[b,d]furan moiety using 4-bromobenzenesulfonyl chloride under anhydrous conditions (e.g., in DMF or THF) at 0–5°C to minimize side reactions .
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Key Considerations: Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and optimize solvent choice (e.g., DMF for solubility vs. THF for selectivity) to enhance yield .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms the presence of the tetrahydrodibenzo[b,d]furan ring (δ 6.8–7.5 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.5 ppm for NH) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and quantify residual solvents .
  • X-ray Crystallography: Resolves the three-dimensional conformation of the fused ring system and sulfonamide orientation, critical for understanding crystallinity and packing .

Advanced: How should researchers design experiments to evaluate enzyme inhibitory activity?

Methodological Answer:

  • Assay Design: Use fluorescence-based or colorimetric enzyme assays (e.g., carbonic anhydrase inhibition) with varying substrate concentrations to determine IC50 values. Include controls (e.g., acetazolamide as a positive inhibitor) .
  • Data Collection: Perform triplicate measurements at pH 7.4 (physiological conditions) and analyze dose-response curves using nonlinear regression (GraphPad Prism) .
  • Validation: Confirm binding interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity constants (KD) .

Advanced: How can contradictions in reported bioactivity data across studies be resolved?

Methodological Answer:

  • Source Analysis: Compare experimental variables (e.g., enzyme isoforms, assay pH, solvent used for compound dissolution) that may affect activity .
  • QSAR Modeling: Use quantitative structure-activity relationship (QSAR) studies to identify structural descriptors (e.g., Hammett σ values for bromine substituents) that correlate with bioactivity .
  • Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Advanced: What computational strategies elucidate binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model the compound’s binding pose in enzyme active sites (e.g., carbonic anhydrase IX). Prioritize poses with favorable ∆G values (< -8 kcal/mol) .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories (AMBER or GROMACS) to assess hydrogen bonding and hydrophobic interactions .
  • Free Energy Perturbation (FEP): Calculate binding free energy differences for bromine vs. chlorine substituents to guide SAR optimization .

Advanced: How can reaction yields be optimized during the sulfonylation step?

Methodological Answer:

  • Parameter Optimization:
    • Temperature: Maintain 0–5°C to suppress sulfonamide hydrolysis .
    • Solvent: Use anhydrous DMF for enhanced nucleophilicity of the amine group .
    • Catalyst: Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) to accelerate sulfonyl chloride activation .
  • Workup: Quench excess sulfonyl chloride with ice-cold water and extract with dichloromethane to isolate the product .

Advanced: How to systematically conduct SAR studies for this compound?

Methodological Answer:

  • Structural Modifications: Synthesize analogs with variations in:
    • Bromine Position: Replace 4-bromo with 3-bromo or fluoro substituents to assess steric/electronic effects .
    • Core Modifications: Introduce methyl groups to the tetrahydrodibenzo[b,d]furan ring to evaluate hydrophobic interactions .
  • Biological Testing: Screen analogs against a panel of enzymes (e.g., kinases, proteases) to identify selectivity trends .
  • Data Integration: Use cheminformatics tools (e.g., MOE or KNIME) to correlate structural features (logP, polar surface area) with activity .

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